Product packaging for Methyl thieno[2,3-b]thien-2-yl sulfide(Cat. No.:)

Methyl thieno[2,3-b]thien-2-yl sulfide

Cat. No.: B428653
M. Wt: 186.3g/mol
InChI Key: WDPWMRMGXRTQEF-UHFFFAOYSA-N
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Description

Contextualization within Fused Heterocyclic Systems Research

Fused heterocyclic systems, which are molecular structures containing two or more fused rings with at least one heteroatom, are cornerstones of organic and medicinal chemistry. derpharmachemica.comresearchgate.net Thienothiophenes, formed by the fusion of two thiophene (B33073) rings, are a prominent class within this domain. researchgate.netnih.gov These compounds are noted for their planar, rigid structures and electron-rich nature due to the presence of sulfur atoms, which can utilize d-orbitals in bonding. encyclopedia.pub This planarity is a key feature, as it can significantly enhance electronic communication and intramolecular charge transfer compared to non-fused systems where dihedral angles can hinder such processes. encyclopedia.pub The investigation of fused thiophenes like thienothiophenes is driven by their potential to serve as building blocks for advanced organic materials with tailored optoelectronic and biological properties. researchgate.netacs.org

Significance of Thienothiophene Scaffolds in Modern Organic Chemistry

The thienothiophene scaffold is of considerable significance in modern organic chemistry, primarily as a versatile building block for a range of functional materials. numberanalytics.com Its rigid, planar, and electron-rich π-conjugated system makes it an ideal component for organic semiconductors. researchgate.netresearchgate.net Derivatives of thienothiophene have been successfully incorporated into organic field-effect transistors (OFETs), organic solar cells, and organic light-emitting diodes (OLEDs). researchgate.net

Beyond materials science, thienothiophene derivatives have attracted substantial interest in medicinal chemistry. nih.gov The core structure has been integrated into compounds tested for a wide array of biological activities, including antiviral, antitumor, antimicrobial, and anti-inflammatory properties. nih.govekb.egmdpi.com They have also been investigated as potential antiglaucoma drugs and inhibitors of platelet aggregation. mdpi.comnih.gov The isosteric replacement of benzene (B151609) rings with thiophene or thienothiophene units is a common strategy in drug design to modulate a compound's pharmacological profile. researchgate.net

Structural Isomerism within the Thienothiophene Family

The fusion of two thiophene rings can result in several constitutional isomers, depending on the orientation of the sulfur atoms and the fusion points. There are four principal isomers, which have the molecular formula C₆H₄S₂. encyclopedia.pubresearchgate.net The stability and synthetic accessibility of these isomers vary, which in turn influences their application in research and development.

The thieno[2,3-b]thiophene (B1266192) isomer is one of the most stable and well-studied members of the family. encyclopedia.pub It was the first of the thienothiophene isomers to be isolated, historically obtained in low yield from the reaction of citric acid with phosphorus decasulfide. wikipedia.org Modern, more efficient synthetic routes typically involve the cyclization of substituted thiophenes. encyclopedia.pubwikipedia.org This framework serves as a key intermediate for creating more complex molecules, including bis-heterocycles and compounds with potential pharmacological activity. mdpi.comnih.gov Its derivatives are explored for use as stable polythiophene semiconductors and in other electronic applications. ekb.eg

The primary, stable isomers of thienothiophene are thieno[2,3-b]thiophene, thieno[3,2-b]thiophene (B52689), and thieno[3,4-b]thiophene. A fourth isomer, thieno[3,4-c]thiophene, is known to be highly unstable and has not been isolated. encyclopedia.pubwikipedia.org Thieno[3,2-b]thiophene and thieno[2,3-b]thiophene are the most stable derivatives. encyclopedia.pub While both are topics of academic research, thieno[3,2-b]thiophene derivatives have garnered the most interest for applications in optoelectronic materials due to their favorable electronic properties. researchgate.netacs.org The physical properties of the parent isomers differ significantly, highlighting the impact of the sulfur atoms' relative positions on the crystal packing and intermolecular interactions. wikipedia.org

IsomerCAS Registry NumberPhysical StateMelting/Boiling Point
Thieno[2,3-b]thiophene250-84-0Colorless oil102 °C (at 16 mmHg)
Thieno[3,2-b]thiophene251-41-2White solid56.0-56.5 °C
Thieno[3,4-b]thiophene250-65-7Colorless oil7.0-7.5 °C

Data sourced from Wikipedia. wikipedia.org

Overview of Research Trajectories for Methyl Thieno[2,3-b]thien-2-yl Sulfide (B99878) and Related Derivatives

Direct research focused exclusively on Methyl thieno[2,3-b]thien-2-yl sulfide is not extensively documented in dedicated publications. However, its research trajectory can be understood through established synthetic methodologies for analogous compounds and the broader investigation of thieno[2,3-b]thiophene derivatives.

The primary research trajectory involves its synthesis and use as a chemical intermediate. The introduction of a methylthio- (or methyl sulfide) group is a known synthetic step for modifying thiophene-based structures. A plausible and documented synthetic pathway for similar compounds involves a lithium-halogen exchange followed by quenching with an electrophilic sulfur source. For instance, a patented method describes the synthesis of 3-bromo-4-(methylthio)-thiophene by treating 3,4-dibromo-thiophene with n-butyl lithium and subsequently adding dimethyl disulfide. google.com This suggests a direct synthetic route to this compound would involve the lithiation of a halogenated thieno[2,3-b]thiophene (e.g., 2-bromo-thieno[2,3-b]thiophene) and subsequent reaction with dimethyl disulfide. Another reported method involves treating a precursor with sodium hydride and carbon disulfide, followed by methyl iodide, to install a methylthio group. nih.gov

Once synthesized, the research path for this compound would likely follow that of other functionalized thienothiophenes. These compounds are often used as building blocks for larger, more complex systems. For example, the core thieno[2,3-b]thiophene scaffold is used to synthesize derivatives for evaluation as potential EGFR inhibitors for cancer therapy, highlighting a pharmaceutical research trajectory. acs.org Furthermore, thienothiophene derivatives are heavily investigated as components in fullerene-based systems for photovoltaic applications, indicating a materials science trajectory where the electronic properties of sulfide-substituted derivatives could be of interest. rsc.org The synthesis of compounds like bis((3-amino-5-(methylthio)-1H-pyrazol-4-yl)methanone) derivatives from a thieno[2,3-b]thiophene core demonstrates that the methylthio group is actively used as a functional handle in this chemical space. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6S3 B428653 Methyl thieno[2,3-b]thien-2-yl sulfide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H6S3

Molecular Weight

186.3g/mol

IUPAC Name

5-methylsulfanylthieno[2,3-b]thiophene

InChI

InChI=1S/C7H6S3/c1-8-6-4-5-2-3-9-7(5)10-6/h2-4H,1H3

InChI Key

WDPWMRMGXRTQEF-UHFFFAOYSA-N

SMILES

CSC1=CC2=C(S1)SC=C2

Canonical SMILES

CSC1=CC2=C(S1)SC=C2

Origin of Product

United States

Synthetic Methodologies for Thieno 2,3 B Thiophene Derivatives

Strategies for Thieno[2,3-b]thiophene (B1266192) Core Construction

The formation of the bicyclic thieno[2,3-b]thiophene skeleton is the primary challenge in synthesizing its derivatives. Various strategies have been developed to construct this core structure, each with distinct advantages concerning starting material availability, reaction conditions, and achievable substitution patterns.

Cyclization reactions represent a foundational approach to building the thieno[2,3-b]thiophene core. These methods typically involve the formation of one of the thiophene (B33073) rings onto a pre-existing thiophene precursor.

One established method begins with benzoylacetone (B1666692), which undergoes a series of reactions including nucleophilic addition, deprotonation, and cyclization to form a substituted thieno[2,3-b]thiophene core. mdpi.com For instance, the reaction of benzoylacetone with carbon disulfide and chloroacetone (B47974) in the presence of potassium carbonate yields 1,1'-(3-methyl-4-phenylthieno[2,3-b]thiophene-2,5-diyl)diethanone. mdpi.com

Another strategy employs the intramolecular cyclization of appropriately substituted thiophenes. A one-pot, three-step reaction starting from 3-bromothiophene (B43185) involves lithiation, reaction with elemental sulfur, and subsequent addition of 4-(2-bromoacetyl)benzonitrile (B32679) to yield a monoketone precursor. nih.gov This intermediate, 4-[2-(thiophen-3-ylsulfanyl)acetyl]benzonitrile, undergoes ring closure in the presence of polyphosphoric acid to form the thieno[3,2-b]thiophene (B52689) ring system, a close isomer of the target scaffold. nih.gov

Gas-phase reactions have also been explored; for example, the thermal cleavage of allyl(thiophen-2-yl)sulphide generates a radical that reacts with acetylene (B1199291) and subsequently cyclizes to form the parent thieno[2,3-b]thiophene. encyclopedia.pub

Table 1: Examples of Cyclization Reactions for Thieno[2,3-b]thiophene Core Synthesis
Starting Material(s)Reagents/ConditionsProductYieldReference
Benzoylacetone, Carbon disulfide, ChloroacetoneK₂CO₃, DMF1,1'-(3-Methyl-4-phenylthieno[2,3-b]thiophene-2,5-diyl)diethanone87% mdpi.com
3-Bromothiophene, Sulfur, 4-(2-Bromoacetyl)benzonitrilen-BuLi, then PPA4-Thieno[3,2-b]thiophen-3-ylbenzonitrile72% (from intermediate) nih.gov
Allyl(thiophen-2-yl)sulphide, Acetylene460 °C (Gas Phase)Thieno[2,3-b]thiophene25% encyclopedia.pub

Multi-component reactions (MCRs) offer an efficient pathway for synthesizing complex molecules like thieno[2,3-b]thiophene derivatives in a single step from three or more reactants. These reactions are valued for their atom economy and operational simplicity.

The Gewald reaction is a classic MCR for thiophene synthesis that can be adapted for thieno[2,3-b]thiophene systems. For example, starting with malononitrile (B47326), carbon disulfide, and ethyl bromoacetate (B1195939) or chloroacetonitrile, a reaction promoted by potassium carbonate and heated via microwave can produce precursors like diethyl 3,4-diaminothieno[2,3-b]thiophene-2,5-dicarboxylate. ekb.eg These highly functionalized cores can then be used for further derivatization. ekb.egnih.gov

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C bond formation and have been widely applied to the synthesis of substituted thiophenes and their fused analogues. The Suzuki and Stille reactions are particularly prominent.

The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organohalide, is highly effective. For example, various bromothiophenes can be coupled with potassium cyclopropyltrifluoroborate (B8364958) using a catalyst system of palladium(II) acetate (B1210297) and the ligand SPhos to produce cyclopropylthiophenes in high yields. nih.govsemanticscholar.org This demonstrates the method's utility in introducing specific substituents onto a thiophene ring, a key step that can precede or follow the annulation to form the thieno[2,3-b]thiophene system.

The Stille coupling, utilizing organotin reagents, has also been employed. One strategy involves the one-pot Stille coupling between bromobenzene (B47551) and a pre-formed bis(tributylstannyl)thieno[3,2-b]thiophene derivative to create more complex, substituted structures. researchgate.net Regioselective coupling can be achieved on substrates like 2,3-dibromothiophene, where a Suzuki coupling can be performed at the C2 position, followed by a Stille reaction at the C3 position to afford specifically disubstituted thiophenes. researchgate.net

Table 2: Palladium-Catalyzed Synthesis of Thiophene Derivatives
Thiophene SubstrateCoupling PartnerCatalyst SystemProduct TypeYieldReference
2-Bromothiophene-3-carbonitrilePotassium cyclopropyltrifluoroboratePd(OAc)₂, SPhos, K₃PO₄Cyclopropylthiophene88% nih.govsemanticscholar.org
2,3-DibromothiophenePhenylboronic acidPd(PPh₃)₄, Na₂CO₃2-Phenyl-3-bromothiopheneN/A researchgate.net
o-IodothioanisoleTerminal AcetylenesPd Catalysto-(1-Alkynyl)thioanisole (precursor to benzo[b]thiophene)Excellent nih.gov
2,5-Dibromothieno[3,2-b]thiopheneTributyl(thiophen-2-yl)stannanePdCl₂(PPh₃)₂2,5-Di(thiophen-2-yl)thieno[3,2-b]thiopheneN/A researchgate.net

Microwave-assisted synthesis has emerged as a valuable technique for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating. The synthesis of thieno[2,3-b]thiophene derivatives has significantly benefited from this technology.

The synthesis of 3,4-diaminothieno[2,3-b]thiophene-2,5-dicarbonitrile (B7762938) derivatives can be achieved rapidly under microwave irradiation. nih.govacs.org For example, treatment of this diamine precursor with reagents like formamide (B127407) or carbon disulfide in pyridine (B92270) under microwave heating (900-1000 W) for 10-15 minutes can yield fused pyrimidine (B1678525) derivatives. nih.gov This highlights the efficiency of microwaves in constructing complex heterocyclic systems from a thieno[2,3-b]thiophene base. The Gewald reaction to form the initial core can also be efficiently performed using microwave heating. ekb.egresearchgate.net

While metal-catalyzed reactions are powerful, metal-free alternatives are gaining traction due to cost, sustainability, and toxicity concerns. Several metal-free methods have been developed for the synthesis of thiophene and thienothiophene cores.

One approach involves the reaction of substituted buta-1-enes with potassium sulfide (B99878), which enables a transition-metal-free synthesis of thiophenes through multiple C-H bond cleavages. organic-chemistry.org Another pathway involves the thermal, gas-phase reaction of allyl(thiophen-2-yl)sulphide with acetylene, which cyclizes to form the parent thieno[2,3-b]thiophene without the need for a metal catalyst. encyclopedia.pub Furthermore, base-promoted cyclizations, such as using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), can facilitate the ring-closing step in the formation of the thienothiophene scaffold from an appropriate acyclic precursor. encyclopedia.pub

Chemical Transformation Routes for Thieno[2,3-b]thienyl Sulfides

Once the thieno[2,3-b]thiophene core is constructed, the introduction of a methyl sulfide group at the 2-position is typically achieved through functionalization of the parent heterocycle. The most direct and common method involves metallation followed by quenching with a sulfur electrophile.

The procedure would generally involve the following steps:

Synthesis of the Thieno[2,3-b]thiophene Core : A suitable method from section 2.1 is used to prepare the parent thieno[2,3-b]thiophene.

Regioselective Metallation : The thieno[2,3-b]thiophene is treated with a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperature (e.g., -78 °C). The acidity of the protons at the 2- and 5-positions (alpha to the sulfur atoms) is significantly higher than those at the 3- and 4-positions, leading to selective deprotonation and formation of 2-lithio-thieno[2,3-b]thiophene.

Electrophilic Quench : The resulting organolithium intermediate is then reacted with a suitable electrophile to install the methyl sulfide group. A common and effective reagent for this purpose is dimethyl disulfide (CH₃SSCH₃). The nucleophilic lithium species attacks one of the sulfur atoms, displacing a methylthiolate leaving group and forming the C-S bond.

This lithiation-sulfenylation sequence is a well-established method for introducing sulfide moieties onto thiophene rings and related heterocycles. encyclopedia.pub A similar strategy has been documented starting with 3-bromothiophene, which was lithiated and then reacted with dibenzyldisulphide to form a sulfide, demonstrating the viability of this chemical transformation on a thiophene ring. encyclopedia.pub

Carbon-Sulfur Bond Formation Reactions

The construction of the thieno[2,3-b]thiophene core inherently involves the formation of key carbon-sulfur (C-S) bonds to create the bicyclic system. Several methods have been developed to achieve this, often by building the second thiophene ring onto a pre-existing one.

One established method starts from thiophene-3-carbaldehyde. encyclopedia.pub The aldehyde is first protected as an acetal, then lithiated and reacted with elemental sulfur. The resulting sulfur nucleophile is subsequently reacted with methyl bromoacetate. Deprotection of the aldehyde followed by a base-promoted cyclization using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) affords the thieno[2,3-b]thiophene ring system. encyclopedia.pub

Another approach involves the reaction of malononitrile with carbon disulfide in the presence of a base, followed by reaction with two equivalents of an α-halo ester or nitrile. ekb.eg This one-pot synthesis provides a straightforward route to highly substituted 3,4-diaminothieno[2,3-b]thiophenes. ekb.eg

Older methods have also been reported, such as the gas-phase condensation of acetylene with sulfur-containing compounds at high temperatures (600 °C), though this method has limited synthetic utility. encyclopedia.pub Similarly, the cyclization of aconitic acid or citric acid in the presence of elemental sulfur and phosphorus sulfides can produce the thieno[2,3-b]thiophene core, although yields for this procedure were not specified. encyclopedia.pub

A summary of selected synthetic approaches to the thieno[2,3-b]thiophene core is presented below.

Starting Material(s)Key ReagentsOutcomeReference
Thiophene-3-carbaldehyden-BuLi, S, Methyl bromoacetate, DBUThieno[2,3-b]thiophene-2-carboxylic acid encyclopedia.pub
Malononitrile, Carbon disulfideK₂CO₃, Ethyl bromoacetateDiethyl 3,4-diaminothieno[2,3-b]thiophene-2,5-dicarboxylate ekb.eg
Allyl(thiophen-2-yl)sulphide, AcetyleneHeat (460 °C)Thieno[2,3-b]thiophene encyclopedia.pub
Aconitic acid or Citric acidS, P₂S₃ or P₄S₃Thieno[2,3-b]thiophene encyclopedia.pub

Introduction of Methylthio Functionality

The introduction of a methylthio (-SMe) group onto the thieno[2,3-b]thiophene core is a key step in the synthesis of the target compound. This can be achieved on a pre-formed thieno[2,3-b]thiophene derivative.

One method involves the treatment of a suitable precursor, such as 3,3'-(3,4-dimethylthieno[2,3-b]thiophene-2,5-diyl)bis(3-oxopropanenitrile), with sodium hydride and carbon disulfide, followed by quenching with methyl iodide. This sequence introduces a bis(methylthio)methylene group, demonstrating a direct route to incorporate the methylthio functionality.

Another general and widely applicable strategy for forming C-S bonds is the sulfa-Michael addition, which involves the 1,4-addition of a sulfur nucleophile to an unsaturated acceptor. acs.org While not a direct example on the thieno[2,3-b]thiophene core, this principle can be applied to appropriately functionalized derivatives. For instance, a thieno[2,3-b]thiophene bearing an α,β-unsaturated carbonyl moiety could react with a methylthiolate source to introduce the desired group.

Furthermore, the rearrangement of 2-(propargylthio)thiophene can lead to the formation of 2-methylthieno[2,3-b]thiophene, indicating that C-S bond formation and cyclization can sometimes occur in a single cascade. researchgate.net

Post-Synthetic Functionalization and Derivatization

Once the thieno[2,3-b]thiophene core is synthesized, it can undergo various reactions to introduce or modify functional groups.

Electrophilic Aromatic Substitution Reactions on the Thienothiophene Core

The thieno[2,3-b]thiophene system is susceptible to electrophilic aromatic substitution (SEAr). Computational studies, using N-chlorosuccinimide as the electrophile, have shown that electrophilic attack is both kinetically and thermodynamically favored at the α-carbon atoms (positions 2 and 5) over the β-carbon atoms (positions 3 and 4). researchgate.net This regioselectivity is crucial for planning synthetic routes to 2-substituted derivatives like the target compound. Therefore, reactions such as halogenation, nitration, or Friedel-Crafts acylation would be expected to primarily yield substitution at the 2- and/or 5-positions.

Position on Thieno[2,3-b]thiopheneReactivity towards ElectrophilesReference
α-carbon (C2, C5)Preferred site of attack (kinetic and thermodynamic) researchgate.net
β-carbon (C3, C4)Less favored site of attack researchgate.net

Nucleophilic Substitution Reactions on Functionalized Derivatives

Nucleophilic aromatic substitution (SNAr) offers a powerful method for functionalizing the thieno[2,3-b]thiophene core, provided a suitable leaving group is present and activated by electron-withdrawing groups. While many examples focus on the related thieno[3,2-b]thiophene isomer, the principles are transferable. mdpi.comdntb.gov.ua

For instance, a common strategy involves the displacement of a halogen or a nitro group from the thiophene ring by a sulfur nucleophile. mdpi.com The reaction of 3-nitrothiophenes bearing electron-withdrawing carbonyl groups with various thiolates proceeds via nucleophilic displacement of the nitro group to form 3-sulfenylthiophene intermediates, which can then be cyclized. mdpi.comdntb.gov.ua Similarly, a pre-formed thieno[2,3-b]thiophene derivative with a good leaving group (e.g., a halogen) at an activated position could react with a nucleophile like sodium thiomethoxide (NaSMe) to introduce a methylthio group.

A recent theoretical study on 2-methoxy-3-X-5-nitrothiophenes with pyrrolidine (B122466) confirmed that such SNAr reactions proceed via a stepwise pathway. nih.gov

Modification of Side Chains and Peripheral Groups

Functional groups already present on the thieno[2,3-b]thiophene scaffold can be chemically transformed to create a diverse range of derivatives. This is a common strategy to build more complex molecules from simpler, accessible building blocks.

For example, diethyl 3,4-diaminothieno[2,3-b]thiophene-2,5-dicarboxylate can serve as a versatile precursor. ekb.eg The amino groups can be diazotized and coupled with active methylene (B1212753) compounds like barbituric acid to form complex azo dyes. ekb.eg

In another instance, diethyl 3-methyl-4-phenylthieno[2,3-b]thiophene-2,5-dicarboxylate was converted to the corresponding bis-hydrazide by reaction with hydrazine (B178648) hydrate. nih.govnih.gov This hydrazide was then used as a synthon to prepare a series of new bis-heterocycles. nih.govnih.gov Such transformations highlight the utility of ester and amino functionalities as handles for further chemical modification.

Side-chain engineering is also a key strategy in the development of thienothiophene-based materials for organic electronics. mdpi.comacs.org Although many examples focus on other isomers, the modification of alkyl or alkoxy side chains to fine-tune solubility, morphology, and electronic properties is a broadly applicable concept. mdpi.com

Spectroscopic and Structural Characterization Techniques in Thieno 2,3 B Thiophene Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

NMR spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds. For "Methyl thieno[2,3-b]thien-2-yl sulfide (B99878)," a complete NMR analysis would involve ¹H NMR, ¹³C NMR, and potentially two-dimensional NMR techniques to unambiguously assign all proton and carbon signals.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

A ¹H NMR spectrum of "Methyl thieno[2,3-b]thien-2-yl sulfide" would be expected to show signals corresponding to the protons on the thieno[2,3-b]thiophene (B1266192) core and the methyl group of the sulfide. The chemical shifts (δ) and coupling constants (J) of the aromatic protons would provide crucial information about the substitution pattern and the electronic environment of the bicyclic system. The methyl protons would likely appear as a singlet in the upfield region of the spectrum.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton of the molecule. Each unique carbon atom in "this compound" would produce a distinct signal. The chemical shifts of the carbons in the thieno[2,3-b]thiophene core would be influenced by the presence of the sulfur atoms and the methyl sulfide substituent. The methyl carbon of the sulfide group would be expected to appear at a characteristic upfield chemical shift.

Two-Dimensional NMR Techniques

To definitively assign the proton and carbon signals, especially in complex regions of the spectra, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed. These techniques reveal correlations between protons, between protons and directly attached carbons, and between protons and carbons separated by multiple bonds, respectively, allowing for a complete and unambiguous structural elucidation.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insight into its structure through fragmentation analysis. For "this compound," a high-resolution mass spectrum (HRMS) would be required to confirm its molecular formula. The mass spectrum would show a molecular ion peak corresponding to the exact mass of the compound. The fragmentation pattern observed in the mass spectrum would provide valuable structural information, showing the characteristic cleavage of the molecule under ionization.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of "this compound" would be expected to display characteristic absorption bands for C-H stretching and bending vibrations of the aromatic rings and the methyl group. Additionally, vibrations corresponding to the C-S bonds within the thiophene (B33073) rings and the sulfide linkage would be observed in the fingerprint region of the spectrum.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, sulfur, etc.) in a compound. For "this compound," the experimentally determined elemental composition would be compared to the calculated theoretical values based on its molecular formula (C₇H₆S₃) to verify its purity and confirm its elemental makeup.

X-ray Diffraction (XRD) for Solid-State Structural Analysis

Table 1: Representative Crystallographic Data for Thieno[2,3-b]thiophene Derivatives

CompoundCrystal SystemSpace GroupKey Structural FeaturesReference
Benzothieno[2,3-b]thiophene DerivativesNot SpecifiedNot SpecifiedShifted crystal stackings affording nearly 1/3 intermolecular π-overlap. researchgate.net
Thieno[3,2-b]thiophene-based PolymersNot SpecifiedNot SpecifiedInitial studies showed no evidence of crystallinity in as-spun films.
Covalently linked thieno[2,3-b]thiophene-fullerene dimersNot SpecifiedNot SpecifiedCharacterized as globular and urchin-like supramolecular assemblies. ekb.eg
2,7-dibromo BTBTNot SpecifiedNot SpecifiedBromination leads to a change in molecular packing from herringbone to π-stacked. researchgate.net

Note: This table is illustrative of the types of data obtained for related compounds due to the absence of specific public data for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used to probe the electronic transitions within a molecule. When a molecule absorbs UV or visible light, electrons are promoted from a lower energy molecular orbital to a higher energy one. For conjugated systems like thieno[2,3-b]thiophenes, the most significant transitions are typically the π-π* and n-π* transitions. The wavelength of maximum absorption (λmax) provides information about the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

The UV-Vis absorption spectra of thieno[2,3-b]thiophene derivatives are characterized by strong absorption bands in the UV region, which can extend into the visible range depending on the extent of conjugation and the nature of the substituents. For example, extending the conjugation length by adding more thiophene rings results in a red-shift (a shift to longer wavelengths) of the absorption maximum. This technique is routinely used to determine the optical band gap of these materials, a critical parameter for their application in organic electronics. Theoretical calculations, such as those based on Density Functional Theory (DFT), are often used in conjunction with experimental UV-Vis data to gain a deeper understanding of the electronic structure and transitions.

While a specific UV-Vis spectrum for this compound is not available, analysis of related thieno[3,2-b]thiophene (B52689) derivatives shows absorption maxima ranging from 401 to 415 nm in THF solution. The introduction of a methyl sulfide group onto the thieno[2,3-b]thiophene core would be expected to influence the electronic properties and thus the absorption spectrum.

Table 2: Representative UV-Vis Absorption Data for Thieno[2,3-b]thiophene Derivatives

Compound DerivativeSolventAbsorption Maxima (λmax) [nm]Optical Band Gap (eV)Reference
Phenyl-capped thieno[3,2-b]thiophene (Compound 3)THF415Not Specified
Phenyl-capped thieno[3,2-b]thiophene (Compound 5)THF401Not Specified
Phenyl-capped thieno[3,2-b]thiophene (Compound 6)THF408Not Specified
Dithieno[3,2-d:2′,3′-d]thiophene with octylthiophene (Compound 1)ChloroformNot Specified3.75
Dithieno[3,2-d:2′,3′-d]thiophene with ethylhexylthiophene (Compound 2)ChloroformRed-shifted vs Compound 12.78
Dithieno[3,2-d:2′,3′-d]thiophene with dioctyl (Compound 3)ChloroformRed-shifted vs Compound 12.73

Note: This table presents data for related thieno[2,3-b]thiophene isomers and derivatives to illustrate typical spectral characteristics, as specific data for this compound is not publicly available.

Theoretical and Computational Investigations of Thieno 2,3 B Thiophene Systems

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are indispensable tools for elucidating the electronic structure and predicting the properties of novel materials. For thieno[2,3-b]thiophene (B1266192) systems, these methods provide deep insights into their behavior at a molecular level.

Density Functional Theory (DFT) Studies of Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and ground state properties of molecules. Studies on thieno[2,3-b]thiophene and its derivatives have utilized DFT to understand their geometric structures, stability, and electronic characteristics. nih.govmdpi.com

DFT calculations on various thieno[2,3-b]thiophene derivatives have shown that these compounds possess wide band gaps and low-lying Highest Occupied Molecular Orbitals (HOMOs). nih.gov The ionization potentials of these derivatives are often higher than that of pentacene, indicating good environmental stability. nih.gov For "Methyl thieno[2,3-b]thien-2-yl sulfide (B99878)," DFT calculations would be crucial to determine its specific electronic parameters and to understand how the methylthio substituent modulates the electronic landscape of the parent thieno[2,3-b]thiophene.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that uses the HOMO and the Lowest Unoccupied Molecular Orbital (LUMO) to explain and predict chemical reactivity and electronic properties. nih.gov The energy and spatial distribution of the HOMO and LUMO are critical in determining the charge injection and transport characteristics of organic materials.

For thieno[2,3-b]thiophene systems, the HOMO is typically a π-orbital delocalized over the fused ring system, while the LUMO is a corresponding π*-antibonding orbital. The introduction of a methylthio group, an electron-donating substituent, is expected to raise the energy of the HOMO and, to a lesser extent, the LUMO. This would lead to a reduction in the HOMO-LUMO energy gap, which can be correlated with the material's optical and electronic properties. ysu.am

A qualitative FMO analysis for "Methyl thieno[2,3-b]thien-2-yl sulfide" would predict that the HOMO has significant contributions from the sulfur atoms of both the thiophene (B33073) rings and the methylthio group. The LUMO would likely be distributed primarily over the thieno[2,3-b]thiophene backbone. The energy gap between the HOMO and LUMO is a key parameter that influences the color and conductivity of the material. A smaller gap generally corresponds to absorption at longer wavelengths (a red shift) and potentially higher conductivity. ysu.am

Table 1: Predicted Frontier Molecular Orbital Properties for Thieno[2,3-b]thiophene Derivatives.
CompoundSubstituent EffectPredicted HOMO Energy (eV)Predicted LUMO Energy (eV)Predicted Energy Gap (eV)
Thieno[2,3-b]thiophene--5.8-1.54.3
This compoundElectron-donating-5.6-1.64.0
2-Nitro-thieno[2,3-b]thiopheneElectron-withdrawing-6.2-2.53.7

Note: The values in the table are hypothetical and for illustrative purposes to show the expected trends based on FMO theory.

Prediction of Spectroscopic Properties

Computational methods, particularly DFT and its time-dependent extension (TD-DFT), are widely used to predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) and UV-Visible (UV-Vis) spectra. dergipark.org.tr

For "this compound," DFT calculations can predict the ¹H and ¹³C NMR chemical shifts. The predicted spectra can be compared with experimental data to confirm the structure of the synthesized compound. The chemical shifts of the protons and carbons on the thieno[2,3-b]thiophene core would be influenced by the electronic effects of the methylthio group.

TD-DFT calculations can be used to predict the UV-Vis absorption spectrum. The calculated maximum absorption wavelength (λmax) corresponds to the electronic transition from the HOMO to the LUMO. The oxidation of one of the sulfur atoms in the thieno[2,3-b]thiophene ring to a sulfonyl group has been shown to cause a significant red shift in the absorption spectrum, indicating a reduction in the HOMO-LUMO gap. ysu.am A similar, though less pronounced, effect would be expected with the introduction of a methylthio group.

Table 2: Predicted Spectroscopic Data for this compound.
Spectroscopic TechniquePredicted Value
¹H NMR (δ, ppm)Aromatic protons: 7.0-7.5; Methyl protons: 2.4-2.6
¹³C NMR (δ, ppm)Aromatic carbons: 115-145; Methyl carbon: 15-20
UV-Vis (λmax, nm)~300-320

Note: The values in this table are estimations based on general knowledge of similar compounds and are for illustrative purposes.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. For thieno[2,3-b]thiophene derivatives, MD simulations can provide insights into their conformational preferences, flexibility, and intermolecular interactions in different environments, such as in solution or in the solid state.

In the context of polymers incorporating thieno[2,3-b]thiophene units, MD simulations have been used to generate large-scale amorphous models. acs.org Subsequent quantum chemical calculations on these models provide insights into the electronic properties of the polymer chains and their connection to the dynamic disorder of the nuclei. acs.org

Computational Modeling of Reaction Mechanisms

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. For thieno[2,3-b]thiophene systems, computational studies can elucidate the pathways of various reactions, including electrophilic substitution and functionalization reactions.

The introduction of a methylthio group onto the thieno[2,3-b]thiophene core likely proceeds through an electrophilic substitution or a metal-catalyzed cross-coupling reaction. DFT calculations can be used to model the reaction pathway, identify transition states, and calculate activation energies. This information is crucial for optimizing reaction conditions and for designing new synthetic routes to functionalized thieno[2,3-b]thiophenes.

Studies on the electrophilic substitution reactions of thieno[2,3-b]thiophene have shown that the α-positions (2- and 5-positions) are generally more reactive than the β-positions. researchgate.net This is consistent with the general reactivity pattern of thiophenes. Computational modeling of the reaction with an electrophilic sulfur species would provide a detailed understanding of the formation of "this compound." A study on the reaction of 3-nitrothiophene-2,5-dicarboxylates with thiophenols has shown that nucleophilic displacement of the nitro group leads to the formation of 3-sulfenylthiophene derivatives. researchgate.net

Prediction and Simulation of Charge Transport Characteristics

Thieno[2,3-b]thiophene-based materials are of great interest for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). acs.orgrsc.org The charge transport properties of these materials are a key determinant of their performance in such devices.

Computational methods can be used to predict and simulate the charge transport characteristics of these materials. Key parameters that govern charge transport include the reorganization energy (the energy required for the molecule to relax its geometry after gaining or losing a charge) and the electronic coupling between adjacent molecules (transfer integral). A low reorganization energy and a large transfer integral are desirable for efficient charge transport.

Theoretical studies on thieno[2,3-b]thiophene derivatives have shown that they can exhibit good environmental stability and high charge mobility due to their planar structure, close π-stacking, and multiple intermolecular interactions. nih.gov The incorporation of thieno[2,3-b]thiophene into a polythiophene backbone has been shown to result in polymers with high charge carrier mobilities. acs.org The cross-conjugated double bond in the thieno[2,3-b]thiophene unit disfavors full delocalization, leading to a high ionization potential and good air stability. acs.org

For "this compound," computational studies could predict its reorganization energy and how it packs in the solid state. The sulfur atom in the methylthio group could participate in intermolecular S---S interactions, which can influence the molecular packing and, consequently, the charge transport properties. Theoretical analyses have revealed that the thieno[2,3-b]thiophene substructure plays a pivotal role in reducing the reorganization energy, making it a promising unit for designing organic semiconductors with low reorganization energies. acs.org

Table 3: Predicted Charge Transport Properties of Thieno[2,3-b]thiophene-Based Materials.
MaterialPredicted Hole Mobility (cm²/Vs)Predicted Electron Mobility (cm²/Vs)Key Features
Poly(thieno[2,3-b]thiophene) derivativesUp to 0.15 acs.org-Good air stability, high ionization potential acs.org
Thieno[2,3-b]benzothiophene derivativesUp to 0.28 nih.gov~0.013 nih.govPlanar structure, close π-stacking nih.gov
This compound (Hypothetical)Potentially moderateLikely lower than hole mobilityPotential for S---S interactions, influence of methylthio group on packing

In Silico Design and Screening of Thieno[2,3-b]thiophene Architectures

In silico design and computational screening have emerged as indispensable tools in the exploration of novel thieno[2,3-b]thiophene architectures for a wide array of applications, ranging from materials science to medicinal chemistry. These computational approaches allow for the prediction of molecular properties and activities before their actual synthesis, thereby saving significant time and resources. Techniques such as Density Functional Theory (DFT) and quantitative structure-activity relationship (QSAR) studies are pivotal in rationally designing molecules with desired electronic, optical, and biological characteristics. nih.govresearchgate.net

In the field of organic electronics, in silico methods are extensively used to design thieno[2,3-b]thiophene-based materials for organic solar cells (OSCs) and organic field-effect transistors (OFETs). nih.govmdpi.com For instance, computational studies have been conducted to design novel non-fullerene acceptors (NFAs) for OSCs by modifying a reference molecule with a thieno[2,3-b]thiophene core. nih.govresearchgate.netacs.org Using DFT calculations with specific functionals like MPW1PW91/6-31G(d,p), researchers can predict key parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, the energy gap (Eg), and the maximum absorption wavelength (λmax). nih.gov These parameters are crucial for determining the potential efficiency of a solar cell.

One study focused on designing six new molecules (FUIC-1 to FUIC-6) based on a thieno[2,3-b]thiophene core and evaluated their photovoltaic properties. nih.govacs.org The designed molecules exhibited tailored HOMO-LUMO energy gaps, with FUIC-6 showing the lowest energy gap at 1.88 eV, suggesting its potential for high performance in OSCs. acs.org The introduction of electron-withdrawing groups like CN and NO2 was computationally predicted to lower the energy gap and enhance the electronic properties of the designed acceptors. acs.org

Table 1: Calculated Photovoltaic Properties of Designed Thieno[2,3-b]thiophene-Based Non-Fullerene Acceptors

CompoundHOMO (eV)LUMO (eV)Energy Gap (Eg) (eV)Maximum Absorption (λmax) (nm, in solvent)
FUIC (Reference)---780.01
FUIC-1--2.01>780.01
FUIC-2--1.90>780.01
FUIC-3--2.01>780.01
FUIC-4--1.96>780.01
FUIC-5--2.01>780.01
FUIC-6--1.88>780.01
Data sourced from ACS Omega. acs.org

In the realm of medicinal chemistry, in silico screening has been instrumental in identifying thieno[2,3-b]thiophene derivatives with potential therapeutic applications. For example, derivatives have been investigated as potential inhibitors of enzymes like epidermal growth factor receptor (EGFR) and β-glucuronidase. nih.govnih.gov Molecular docking studies, a key component of in silico screening, help to predict the binding affinity and interaction patterns of these compounds with their biological targets. nih.gov

A study on novel thieno[2,3-b]thiophene derivatives synthesized via microwave assistance demonstrated their potential as inhibitors of both wild-type EGFR (EGFRWT) and a mutant form (EGFRT790M). nih.gov The computational docking results corroborated the in vitro findings, showing that the designed compounds could fit well into the ATP-binding site of the EGFR kinase domain. nih.gov Similarly, another series of novel compounds incorporating the thieno[2,3-b]thiophene moiety were evaluated for their enzyme inhibition potential against β-glucuronidase and xanthine (B1682287) oxidase. nih.gov Compound 3 from this series was identified as a highly potent β-glucuronidase inhibitor with an IC50 value of 0.9 ± 0.0138 μM, significantly more active than the standard inhibitor. nih.gov

Table 2: In Vitro Enzyme Inhibition of Selected Thieno[2,3-b]thiophene Derivatives

CompoundTarget EnzymeIC50 (μM)
Compound 3β-Glucuronidase0.9 ± 0.0138
Compound 12Xanthine Oxidase14.4 ± 1.2
D-saccharic acid 1,4-lactone (Standard)β-Glucuronidase45.75 ± 2.16
Data sourced from Bioorganic & Medicinal Chemistry. nih.gov

Furthermore, PASS (Prediction of Activity Spectra for Substances) analysis is another in silico tool used to predict the biological activity spectrum of newly synthesized thieno[2,3-b]thiophene derivatives based on their structural formula. ekb.egekb.eg This allows for the pre-screening of compounds for a wide range of potential biological effects, such as oxidoreductase inhibition or neurotransmitter uptake inhibition, guiding further experimental validation. ekb.eg

The versatility of in silico design and screening allows for the rapid exploration of the vast chemical space of thieno[2,3-b]thiophene architectures, accelerating the discovery of new functional materials and potential therapeutic agents.

Advanced Research Applications of Thieno 2,3 B Thiophene Derivatives in Materials Science

Organic Electronics and Optoelectronics

The general class of thieno[2,3-b]thiophenes has been explored for various roles in organic electronics. However, specific data for Methyl thieno[2,3-b]thien-2-yl sulfide (B99878) is not present in the available research.

Organic Semiconductors in Field-Effect Transistors (OFETs)

There is no specific research detailing the use of Methyl thieno[2,3-b]thien-2-yl sulfide as an organic semiconductor in OFETs. Research on other thieno[2,3-b]thiophene (B1266192) derivatives has shown their potential, but these findings cannot be directly attributed to the methyl sulfide variant.

Active Layer Components in Organic Photovoltaic Devices (OPVs)

Similarly, the role of this compound as an active layer component in OPVs is not documented. The broader family of thieno[3,2-b]thiophenes, an isomer of thieno[2,3-b]thiophene, is widely used in the development of both small molecules and polymers for OPV applications. ossila.com

Light-Harvesting Materials and Electroluminescent Applications

No specific studies on the light-harvesting or electroluminescent properties of this compound have been found.

Hole-Transport and Electron-Transport Layer Materials

The potential of this compound as a hole-transport or electron-transport layer material has not been investigated in the available literature.

Functional Materials Development

The development of functional materials based on this specific compound is not a current focus of published research.

π-Conjugated Polymer Semiconductors

There is no information on the incorporation of this compound as a monomer or building block in π-conjugated polymer semiconductors. The synthesis of polymers from other thieno[3,2-b]thiophene (B52689) derivatives is common, leading to materials for OFETs and OPVs. ossila.com

Non-Linear Optical (NLO) Systems

Thieno[2,3-b]thiophene derivatives have emerged as promising candidates for non-linear optical (NLO) applications due to their significant third-order nonlinear susceptibility. researchgate.netresearchgate.net The extended π-conjugation in these molecules, which can be further enhanced by the introduction of various substituents, is a key factor contributing to their NLO properties. imist.ma

Researchers have synthesized and characterized thin films of novel thieno[2,3-b]thiophene derivatives, revealing their potential for use in NLO devices. researchgate.netresearchgate.net For instance, thin films of certain 3,4-diaminothieno[2,3-b]thiophene derivatives have demonstrated high nonlinear refractive indices and third-order nonlinear susceptibility, comparable to those of some chalcogenide and oxide materials. researchgate.netresearchgate.net This makes them suitable for applications in optical switching and other NLO systems. researchgate.net

A theoretical study on a series of organic molecules containing the thieno[2,3-b]thiophene core with different substituents highlighted the tunability of their optoelectronic properties. imist.ma By modifying the chemical structure, the energy gap of these materials can be significantly decreased, which is a desirable characteristic for NLO materials. imist.manih.gov The relationship between the molecular structure and NLO response is a critical area of ongoing research, with density functional theory (DFT) calculations being a valuable tool for predicting the NLO properties of new derivatives. nih.gov

Table 1: Non-Linear Optical Properties of Selected Thieno[2,3-b]thiophene Derivatives

Compound/Derivative Energy Gap (eV) Third-Order Nonlinear Susceptibility (χ⁽³⁾) Application
3,4-bis(((E)-2-oxoindolin-3-ylidene)amino)thieno[2,3-b]thiophene-2,5-dicarbonitrile 1.66 - Solar Cells researchgate.net
Diethyl 3,4-bis(((E)-2-oxoindolin-3-ylidene)amino)thieno[2,3-b]thiophene-2,5-dicarboxylate 1.95 - Solar Cells researchgate.net
Thieno[2,3-b]thiophene Azo Dye Derivatives - High Non-Linear Optical Systems nih.gov

Building Blocks for Supramolecular Assemblies

The rigid and planar nature of the thieno[2,3-b]thiophene scaffold makes it an ideal building block for the construction of well-defined supramolecular assemblies. encyclopedia.pub These derivatives can be functionalized with various groups that can participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, to form ordered structures.

For example, thieno[3,2-b]thiophene derivatives with terpyridine end-groups have been used to create metallo-supramolecular polymers (MSPs) through coordination with iron(II) ions. nih.gov These MSPs exhibit interesting electrochromic properties, demonstrating the potential of thieno[2,3-b]thiophene-based building blocks in the development of smart materials. nih.gov The modular nature of these systems allows for the fine-tuning of the properties of the resulting supramolecular assemblies by modifying the linker between the thieno[3,2-b]thiophene core and the coordinating units. nih.gov

Furthermore, the synthesis of covalently linked thieno[2,3-b]thiophene-fullerene dyads and triads has been reported. rsc.org These molecules form globular and urchin-like supramolecular assemblies, and their photophysical and electrochemical properties suggest their potential use in photovoltaic applications. rsc.org

Porous Materials for Adsorption and Separation

The potential to functionalize the thieno[2,3-b]thiophene core with specific groups that can interact with target molecules makes it a candidate for the design of novel porous materials. The development of such materials could have significant implications for environmental remediation and industrial separation processes.

Chemical Probes and Responsive Materials (Non-Diagnostic)

Thieno[2,3-b]thiophene derivatives have been investigated for their potential as chemical probes and components of responsive materials. Their fluorescence properties can be sensitive to the surrounding environment, making them suitable for sensing applications.

For instance, iron(II) metallo-supramolecular polymers based on thieno[3,2-b]thiophene exhibit electrochromism, meaning they change color in response to an applied electric field. nih.gov This property makes them excellent candidates for use in electrochromic devices, such as smart windows and displays. nih.gov The optical contrast and switching speed of these materials can be tuned by altering the chemical structure of the thieno[3,2-b]thiophene-based unimer. nih.gov

Application in Fine Chemical Synthesis and Intermediates

Thieno[2,3-b]thiophene and its derivatives are valuable intermediates in organic synthesis, providing a versatile platform for the construction of more complex molecules. nih.govnih.govmdpi.com Various synthetic methods have been developed to produce a wide range of substituted thieno[2,3-b]thiophenes. ekb.egekb.egacs.org

These derivatives serve as key starting materials for the synthesis of biologically active compounds and functional materials. For example, 3,4-diaminothieno[2,3-b]thiophene-2,5-dicarbonitrile (B7762938) is a versatile precursor for the synthesis of fused pyrimidine (B1678525) and pyrazole (B372694) derivatives with potential applications in medicinal chemistry. nih.govacs.org The reactivity of the thieno[2,3-b]thiophene core allows for a variety of chemical transformations, including cyclization, coupling, and substitution reactions. google.com

The synthesis of benzo[b]thieno[2,3-d]thiophene derivatives, which are structurally related to thieno[2,3-b]thiophene, has been achieved through Stille coupling reactions, highlighting the utility of organotin intermediates in the functionalization of these heterocyclic systems. mdpi.comresearchgate.net These compounds have been explored as organic semiconductors in thin-film transistors. mdpi.comresearchgate.netrsc.org

Table 2: Mentioned Compounds

Compound Name
This compound
Thieno[2,3-b]thiophene
3,4-bis(((E)-2-oxoindolin-3-ylidene)amino)thieno[2,3-b]thiophene-2,5-dicarbonitrile
Diethyl 3,4-bis(((E)-2-oxoindolin-3-ylidene)amino)thieno[2,3-b]thiophene-2,5-dicarboxylate
Thieno[2,3-b]thiophene Azo Dye Derivatives
DTS(FBTTh2)2-Based Derivatives
Thieno[3,2-b]thiophene
Thieno[2,3-b]thiophene-fullerene dyads and triads
MOF-5
Dibenzothiophene
Iron(II) metallo-supramolecular polymers
3,4-diaminothieno[2,3-b]thiophene-2,5-dicarbonitrile
Benzo[b]thieno[2,3-d]thiophene

Future Research Directions and Emerging Paradigms in Thieno 2,3 B Thiophene Chemistry

Development of Atom-Economical and Green Synthetic Protocols

The synthesis of thieno[2,3-b]thiophenes has traditionally relied on multi-step procedures that often generate significant chemical waste. The future of organic synthesis, however, lies in the development of atom-economical and green protocols that are both efficient and environmentally benign. For the thieno[2,3-b]thiophene (B1266192) core, this translates to several key research avenues:

One-Pot Syntheses: The development of one-pot reactions, where multiple synthetic transformations are carried out in a single reaction vessel, is a crucial strategy for improving efficiency and reducing waste. Researchers are actively exploring tandem and domino reaction sequences that can construct the thieno[2,3-b]thiophene skeleton from simple starting materials in a single operation.

C-H Activation/Functionalization: Direct C-H activation is a powerful tool for forging new carbon-carbon and carbon-heteroatom bonds, bypassing the need for pre-functionalized starting materials. The application of C-H activation strategies to the thieno[2,3-b]thiophene core will enable the direct introduction of functional groups, significantly streamlining synthetic routes and enhancing molecular diversity.

Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processing, including improved reaction control, enhanced safety, and facile scalability. The application of flow chemistry to the synthesis of thieno[2,3-b]thiophene derivatives will not only enable more efficient production but also allow for the exploration of reaction conditions that are not accessible in batch.

Synthetic StrategyAdvantagesRelevance to Thieno[2,3-b]thiophene Synthesis
One-Pot Synthesis Reduced reaction time, lower solvent consumption, minimized purification stepsEnables the rapid and efficient construction of the core heterocyclic scaffold from simple precursors.
C-H Activation High atom economy, circumvents the need for pre-functionalizationAllows for the direct and regioselective introduction of substituents onto the thieno[2,3-b]thiophene ring system.
Flow Chemistry Precise control over reaction parameters, enhanced safety, scalabilityFacilitates the continuous and automated production of thieno[2,3-b]thiophene-based materials.

Exploration of Novel Substitution Patterns and Derivatization Strategies

The electronic properties of thieno[2,3-b]thiophene-based materials are exquisitely sensitive to the nature and position of their substituents. The exploration of novel substitution patterns and derivatization strategies is therefore a cornerstone of future research in this area. Key directions include:

Regioselective Functionalization: The thieno[2,3-b]thiophene core possesses multiple non-equivalent positions for substitution. Developing highly regioselective methods to introduce functional groups at specific sites is paramount for fine-tuning the electronic and photophysical properties of the resulting materials. This will involve the use of directing groups, tailored catalysts, and a deep understanding of the inherent reactivity of the heterocyclic system.

Donor-Acceptor Architectures: The design of molecules with distinct electron-donating and electron-accepting moieties is a well-established strategy for creating materials with desirable charge-transfer characteristics for applications in OPVs and OLEDs. Future work will focus on the synthesis of novel donor-acceptor molecules and polymers where the thieno[2,3-b]thiophene unit acts as a key component of the conjugated bridge or as the donor/acceptor itself.

π-Extension and Fused Systems: Extending the π-conjugated system of the thieno[2,3-b]thiophene core by annulating it with other aromatic or heteroaromatic rings can lead to materials with smaller bandgaps and enhanced charge carrier mobilities. The synthesis of novel, extended, and fused thieno[2,3-b]thiophene derivatives is a promising avenue for the development of high-performance organic semiconductors.

Polymerization and Oligomerization: The incorporation of thieno[2,3-b]thiophene units into conjugated polymers and oligomers is a powerful approach to creating solution-processable materials for large-area electronic devices. Future research will focus on the development of new polymerization methods that allow for precise control over molecular weight, regioregularity, and the incorporation of diverse functional groups.

Advanced Characterization of Electronic and Structural Properties in Operando Conditions

A deep understanding of the relationship between the molecular structure of a material and its performance in an electronic device is crucial for rational material design. While conventional characterization techniques provide valuable information about the bulk properties of materials, there is a growing need for advanced techniques that can probe the electronic and structural properties of materials in operando—that is, while the device is functioning.

Future research will increasingly rely on techniques such as:

In situ/Operando Spectroscopy: Techniques like UV-Vis-NIR, Raman, and photoluminescence spectroscopy, when applied to operating devices, can provide real-time information about changes in the electronic structure, molecular conformation, and the formation of charge carriers and excitons.

In situ/Operando X-ray Scattering and Diffraction: These techniques can reveal dynamic changes in the morphology and crystal structure of the active layer of a device under operational stress, providing crucial insights into degradation mechanisms and the factors that govern device stability.

Scanning Probe Microscopy Techniques: Advanced scanning probe techniques, such as Kelvin probe force microscopy (KPFM) and conductive atomic force microscopy (c-AFM), can map the local electronic properties of a device at the nanoscale, revealing the influence of morphology and interfaces on charge transport.

The application of these in operando techniques to thieno[2,3-b]thiophene-based devices will be instrumental in elucidating structure-property-performance relationships and guiding the design of more robust and efficient materials.

Integration of Thieno[2,3-b]thiophene Units into Hybrid Materials

The creation of hybrid materials, which combine the desirable properties of organic and inorganic components, is a rapidly emerging field with the potential to unlock novel functionalities. The integration of thieno[2,3-b]thiophene units into such hybrid systems is a promising avenue for future research.

Potential areas of exploration include:

Thieno[2,3-b]thiophene-Based Metal-Organic Frameworks (MOFs): The use of functionalized thieno[2,3-b]thiophene derivatives as organic linkers in the construction of MOFs could lead to materials with interesting electronic, optical, and porous properties. These materials could find applications in sensing, catalysis, and gas storage.

Hybrids with Inorganic Nanoparticles: The combination of thieno[2,3-b]thiophene-based polymers or small molecules with inorganic nanoparticles (e.g., quantum dots, metal nanoparticles) can lead to hybrid materials with enhanced light-harvesting capabilities, improved charge separation, and novel sensing functionalities.

Organic-Inorganic Perovskite Interfaces: The surface functionalization of inorganic perovskite materials with thieno[2,3-b]thiophene derivatives could be a strategy to improve charge extraction, passivate defects, and enhance the stability of perovskite solar cells.

Harnessing Machine Learning and Artificial Intelligence for Predictive Material Design

The traditional approach to materials discovery, which relies on chemical intuition and trial-and-error synthesis, is often slow and resource-intensive. The advent of machine learning (ML) and artificial intelligence (AI) is set to revolutionize this process by enabling the rapid in silico screening and design of new materials with desired properties.

In the context of thieno[2,3-b]thiophene chemistry, ML and AI can be harnessed in several ways:

Property Prediction: ML models can be trained on existing experimental and computational data to predict the electronic and photophysical properties (e.g., HOMO/LUMO levels, bandgap, charge carrier mobility) of new, unsynthesized thieno[2,3-b]thiophene derivatives. This will allow researchers to prioritize the synthesis of the most promising candidates.

Inverse Design: Generative AI models can be used for the inverse design of thieno[2,3-b]thiophene-based materials. In this approach, the desired properties are specified as input, and the model generates novel molecular structures that are predicted to exhibit those properties.

Reaction Prediction and Synthesis Planning: AI tools can assist in the planning of synthetic routes to novel thieno[2,3-b]thiophene derivatives by predicting the outcomes of chemical reactions and suggesting optimal reaction conditions.

The integration of ML and AI into the research workflow will undoubtedly accelerate the pace of discovery and innovation in the field of thieno[2,3-b]thiophene-based materials.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.